(5E)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
5-[[5-(1H-benzimidazol-2-ylthio)-2-furanyl]methylidene]-3-propan-2-ylthiazolidine-2,4-dione is an aryl sulfide.
Scientific Research Applications
Microwave-Assisted Reactions
One study discusses the use of microwave irradiation on reactions involving compounds similar to (5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione. This technique showed benefits such as shortened reaction times and increased yields, indicating potential efficiency improvements in synthesizing such compounds (Rábarová et al., 2004).
Anticancer Activity
A study focused on synthesizing and evaluating derivatives of thiazolidine-2,4-dione for their anticancer activity. It suggests the potential of similar compounds in cancer research and therapy, indicating a significant area of application for such chemical structures (Li Zi-cheng, 2013).
Antihyperglycemic Studies
The synthesis of benzimidazole-thiazolidinedione hybrids and their subsequent antihyperglycemic studies have been reported. This highlights the potential application of similar compounds in the treatment and study of diabetes (Gutiérrez-Hernández et al., 2019).
Antimicrobial Properties
Several studies discuss the synthesis of thiazolidine-2,4-dione derivatives and their evaluation for antimicrobial activity. This demonstrates the potential use of these compounds in developing new antimicrobial agents (Stana et al., 2014).
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15N3O3S2/c1-10(2)21-16(22)14(25-18(21)23)9-11-7-8-15(24-11)26-17-19-12-5-3-4-6-13(12)20-17/h3-10H,1-2H3,(H,19,20)/b14-9+ |
InChI Key |
PMGRYRIPEBUYKR-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(O2)SC3=NC4=CC=CC=C4N3)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3)SC1=O |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3)SC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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